Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate
Overview
Description
Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate is an organic compound belonging to the class of pyrrolo[1,2-B]pyridazines. It is an important intermediate in the synthesis of various compounds such as oxazolidinones and pyrrolo[1,2-B]pyridazines. It is also used in the synthesis of various drugs and pharmaceuticals. This compound has been studied extensively in recent years due to its potential applications in the medical and pharmaceutical fields.
Scientific Research Applications
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The synthesis of “4-Oxo-1,4-dihydropyrrolo [1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies. These studies often use N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series.
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Pyrrolopyrazine derivatives, which include “Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate”, have been the subject of various synthetic approaches and biological studies .
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Some derivatives of the compound have shown antibacterial activity comparable to the reference substance nalidixic acid against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium .
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The synthesis of “4-Oxo-1,4-dihydropyrrolo [1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies . These studies often use N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series .
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Pyrrolopyrazine derivatives, which include “Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate”, have been the subject of various synthetic approaches and biological studies .
-
Some derivatives of the compound have shown antibacterial activity comparable to the reference substance nalidixic acid against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium .
-
The synthesis of “4-Oxo-1,4-dihydropyrrolo [1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies . These studies often use N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series .
-
Pyrrolopyrazine derivatives, which include “Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate”, have been the subject of various synthetic approaches and biological studies .
-
Some derivatives of the compound have shown antibacterial activity comparable to the reference substance nalidixic acid against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium .
properties
IUPAC Name |
ethyl 4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-12-5-3-4-8(12)9(7)13/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBQPBAYKVUDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435646, DTXSID501215918 | |
Record name | ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate | |
CAS RN |
156335-37-4, 1260849-93-1 | |
Record name | ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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